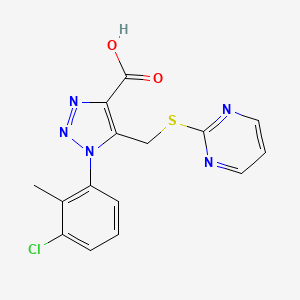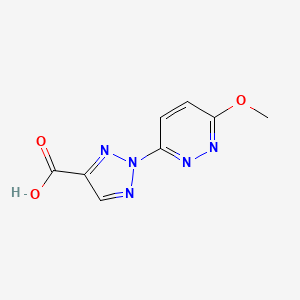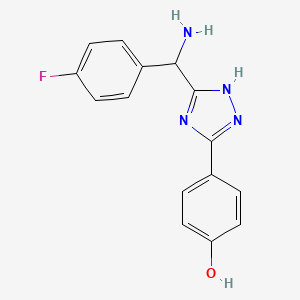
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a nitrile group in its structure suggests that it may have unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile typically involves the following steps:
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide or sodium cyanide.
Cyclization: The final step involves the cyclization of the intermediate to form the phthalazinone ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its reactivity.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of diseases such as cancer, inflammation, and infections.
Industry: The compound may find applications in the development of new materials, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to cellular receptors, modulating their activity and signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Bromo-Substituted Compounds: Molecules with bromine atoms in different positions.
Nitrile-Containing Compounds: Compounds with nitrile groups attached to various ring systems.
Uniqueness
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile is unique due to the specific combination of a bromine atom and a nitrile group within the phthalazinone framework. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H8BrN3O |
|---|---|
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
3-(7-bromo-1-oxophthalazin-2-yl)propanenitrile |
InChI |
InChI=1S/C11H8BrN3O/c12-9-3-2-8-7-14-15(5-1-4-13)11(16)10(8)6-9/h2-3,6-7H,1,5H2 |
Clave InChI |
ZMMBPTZXFKVIDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)



![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)


![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)


![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)
![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)
![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)

